Cas no 57357-98-9 (1H-Pyrrolo[2,3-d]pyrimidin-4-amine, N-hexyl-)
1H-Pyrrolo[2,3-d]pyrimidin-4-amine, N-hexyl- Chemical and Physical Properties
Names and Identifiers
-
- 1H-Pyrrolo[2,3-d]pyrimidin-4-amine, N-hexyl-
- N-Hexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- 4-(n-Hexylamino)pyrrolo[2,3-d]pyrimidine
- 4-(n-Hexylamino)pyrrolo< 2.3-d> pyrimidin
- AG-L-23692
- CTK1F2241
- FT-0683026
- hexyl-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-amine
- hexylpyrrolodpyrimidinamine
- RP12640
- DTXSID10615104
- N-hexyl-1H-pyrrolo[2,3-d]pyrimidin-4-amine
- AKOS015839954
- CS-0368145
- UZQHIDKPCIGMBM-UHFFFAOYSA-N
- J-523580
- 57357-98-9
- MFCD18904315
- DF-0703
- SCHEMBL11828413
-
- MDL: MFCD18904315
- Inchi: 1S/C12H18N4/c1-2-3-4-5-7-13-11-10-6-8-14-12(10)16-9-15-11/h6,8-9H,2-5,7H2,1H3,(H2,13,14,15,16)
- InChI Key: UZQHIDKPCIGMBM-UHFFFAOYSA-N
- SMILES: N(C1=C2C=CNC2=NC=N1)CCCCCC
Computed Properties
- Exact Mass: 218.15334
- Monoisotopic Mass: 218.153146591g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 6
- Complexity: 198
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 53.6Ų
Experimental Properties
- PSA: 48.78
1H-Pyrrolo[2,3-d]pyrimidin-4-amine, N-hexyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A089004656-1g |
N-Hexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
57357-98-9 | 95% | 1g |
$400.00 | 2023-09-01 | |
| Chemenu | CM269787-1g |
N-Hexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
57357-98-9 | 95% | 1g |
$284 | 2021-08-18 | |
| Matrix Scientific | 059813-500mg |
N-Hexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, >95% |
57357-98-9 | >95% | 500mg |
$390.00 | 2023-09-06 | |
| Matrix Scientific | 059813-1g |
N-Hexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, >95% |
57357-98-9 | >95% | 1g |
$487.00 | 2023-09-06 | |
| Chemenu | CM269787-1g |
N-Hexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
57357-98-9 | 95% | 1g |
$*** | 2023-03-30 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1438815-1g |
N-hexyl-1H-pyrrolo[2,3-d]pyrimidin-4-amine |
57357-98-9 | 95+% | 1g |
¥2415.00 | 2024-05-08 | |
| A2B Chem LLC | AH01099-1mg |
N-Hexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
57357-98-9 | >95% | 1mg |
$201.00 | 2024-04-19 | |
| A2B Chem LLC | AH01099-5mg |
N-Hexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
57357-98-9 | >95% | 5mg |
$214.00 | 2024-04-19 | |
| A2B Chem LLC | AH01099-10mg |
N-Hexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
57357-98-9 | >95% | 10mg |
$240.00 | 2024-04-19 | |
| A2B Chem LLC | AH01099-500mg |
N-Hexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
57357-98-9 | >95% | 500mg |
$392.00 | 2024-04-19 |
1H-Pyrrolo[2,3-d]pyrimidin-4-amine, N-hexyl- Related Literature
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
-
Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
Additional information on 1H-Pyrrolo[2,3-d]pyrimidin-4-amine, N-hexyl-
1H-Pyrrolo[2,3-d]pyrimidin-4-amine, N-hexyl-
The compound 1H-Pyrrolo[2,3-d]pyrimidin-4-amine, N-hexyl-, also known by its CAS number 57357-98-9, is a synthetic heterocyclic compound that has garnered significant attention in the field of medicinal chemistry. This molecule belongs to the class of pyrrolopyrimidines, which are characterized by their fused-ring structures and diverse pharmacological properties. The combination of its structural features and functional groups renders it a promising candidate for drug discovery and development.
1H-Pyrrolo[2,3-d]pyrimidin-4-amine, N-hexyl- is particularly noted for its pyrrolopyrimidine core, which provides a rigid and planar framework conducive to molecular interactions. The presence of the pyrrole ring fused with the pyrimidine ring creates a unique electronic environment, making this compound highly suitable for exploring its potential as a ligand in various biological systems. Additionally, the N-hexyl substituent enhances solubility and pharmacokinetics, which are critical factors in drug design.
Recent studies have highlighted the therapeutic potential of pyrrolopyrimidines in several disease areas, including cancer, inflammation, and central nervous system disorders. The compound 1H-Pyrrolo[2,3-d]pyrimidin-4-amine, N-hexyl- has shown anticancer activity, particularly in targeting specific oncogenic pathways. Its ability to modulate key enzymes and receptors involved in tumor growth and metastasis positions it as a valuable tool in the development of novel cancer therapies.
Research advancements have also focused on optimizing the synthesis and characterization of this compound. Efficient synthetic routes have been developed to ensure high purity and yield, which are essential for preclinical evaluations. The structural elucidation using techniques such as X-ray crystallography has provided insights into its conformational flexibility and binding modes, further aiding in rational drug design.
Furthermore, in vitro and in vivo studies have demonstrated the compound's selectivity and toxicity profile. Its ability to selectively target cancer cells while exhibiting low toxicity towards normal cells underscores its therapeutic index. This makes it a favorable candidate for further investigation in clinical trials, where its safety and efficacy can be evaluated in human subjects.
Recent collaborative efforts between academia and industry have accelerated the exploration of drug delivery systems for 1H-Pyrrolo[2,3-d]pyrimidin-4-amine, N-hexyl-. Novel formulations, such as liposomal encapsulation and nanoparticle-based delivery, have been explored to improve its bioavailability and reduce off-target effects. These innovations are pivotal in translating laboratory findings into clinically relevant applications.
Moreover, the compound has shown neuroprotective properties, making it a potential candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Its ability to modulate neurotransmitter systems and reduce oxidative stress offers a unique therapeutic angle in this challenging therapeutic area.
In summary, 1H-Pyrrolo[2,3-d]pyrimidin-4-amine, N-hexyl- is a multifaceted compound with a wide range of applications in modern pharmacology. Its structural diversity, biological activity, and favorable pharmacokinetic properties position it as a key player in the development of next-generation drugs. Continued research and collaboration will undoubtedly unlock its full potential in addressing unmet medical needs.
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